4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one is a chemical compound with the molecular formula C11H6O5 It is known for its unique structure, which includes a furobenzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of furocoumarin derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one has been explored for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research has focused on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,9-Dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one : Known as Khellin, this compound has similar structural features but different functional groups.
- 4-Methoxy-7H-furo 3,2-gbenzopyran-7-one : Also known as Bergapten, it shares the furobenzopyran core but has different substituents .
Uniqueness
4,9-Dihydroxy-5H-furo3,2-gbenzopyran-5-one is unique due to its specific hydroxyl groups at positions 4 and 9, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
90138-61-7 |
---|---|
Molekularformel |
C11H6O5 |
Molekulargewicht |
218.16 g/mol |
IUPAC-Name |
4,9-dihydroxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C11H6O5/c12-6-2-4-16-11-7(6)8(13)5-1-3-15-10(5)9(11)14/h1-4,13-14H |
InChI-Schlüssel |
PJYIAFBAQIPJDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C3=C(C(=O)C=CO3)C(=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.